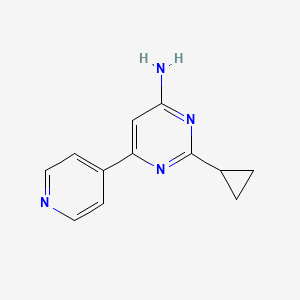

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJFIGGNNXSQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Synthesis via Cyclization

A common approach to synthesize pyrimidine derivatives involves cyclization reactions using cyanoacetate derivatives and urea or amidine compounds. For example, the preparation of 4-amino-2,6-dimethoxypyrimidine has been achieved by cyclization of cyanoacetate and urea under reflux conditions in the presence of sodium and a suitable solvent such as methanol or ethanol. This method involves:

- Dissolving sodium metal in absolute alcohol,

- Dropwise addition of cyanoacetate,

- Addition of urea after initial reaction,

- Refluxing to promote cyclization,

- Filtration and pH adjustment to isolate the pyrimidinedione intermediate,

- Followed by methylation or further substitution steps to obtain the desired pyrimidine derivative.

This stepwise cyclization approach can be adapted to incorporate substituents such as cyclopropyl and pyridinyl groups by selecting appropriate starting materials or intermediates.

Attachment of the Pyridin-4-yl Group

The pyridin-4-yl substituent at the 6-position can be introduced by:

- Cross-coupling reactions of 6-halopyrimidines with 4-pyridyl boronic acids or derivatives,

- Nucleophilic aromatic substitution if the pyrimidine ring is suitably activated,

- Or condensation reactions involving pyridinyl-containing intermediates.

In related compounds, such as 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine, the pyridinyl group is introduced through multi-step syntheses involving palladium-catalyzed coupling reactions or condensation with pyridinyl amines.

Amination at the 4-Position

The 4-amino group is typically introduced by:

- Direct amination of 4-chloropyrimidine intermediates using ammonia or amines,

- Reduction of nitro or other amino-protected groups,

- Or by using amino-substituted precursors in the initial cyclization step.

For example, chlorination of pyrimidinones followed by nucleophilic substitution with amines is a common method to install amino groups at the 4-position.

Representative Synthetic Route (Hypothetical Adaptation)

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Cyclization | Cyclopropyl cyanoacetate + urea | Sodium in methanol, reflux 65-80°C, 3-4 h | 4-amino-2-cyclopropylpyrimidin-6-one |

| 2 | Halogenation | Pyrimidin-6-one intermediate | POCl3 or similar chlorinating agent | 4-amino-2-cyclopropyl-6-chloropyrimidine |

| 3 | Cross-coupling | 4-amino-2-cyclopropyl-6-chloropyrimidine | Pd catalyst, 4-pyridyl boronic acid, base | 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine |

This route combines classical pyrimidine synthesis with modern cross-coupling techniques to introduce the pyridin-4-yl substituent efficiently.

Research Findings and Optimization

Green Chemistry Considerations: Recent patents emphasize avoiding toxic reagents like phosphorus oxychloride and minimizing by-products and waste, favoring sodium-mediated cyclization and methylation steps under controlled conditions to improve yield and reduce environmental impact.

Reaction Monitoring and Purification: Advanced analytical techniques such as LC-MS, HPLC, and NMR are employed to monitor reaction progress and purity, ensuring ≥95% purity of the final compound.

Catalyst and Condition Optimization: High-throughput screening and continuous flow chemistry have been suggested to optimize catalyst selection, reaction time, and temperature for cross-coupling steps, enhancing scalability and reproducibility.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Cyclization solvent | Absolute methanol or ethanol |

| Cyclization temperature | 65-80 °C |

| Cyclization time | 3-4 hours |

| Halogenation reagent | Phosphorus oxychloride (POCl3) or alternatives |

| Amination reagent | Ammonia or primary amines |

| Cross-coupling catalyst | Palladium-based catalysts (e.g., Pd(PPh3)4) |

| Cross-coupling temperature | 80-110 °C |

| Purification method | Filtration, recrystallization, chromatography |

| Analytical purity | ≥95% by HPLC/LC-MS |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Potassium carbonate in DMF.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Cyclopropyl vs. Methyl Groups : The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to the methyl group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, which may enhance conformational flexibility .

Biological Activity

Overview

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine core with a cyclopropyl group at the 2-position and a pyridin-4-yl group at the 6-position, which contribute to its unique biological properties. Research indicates that it acts primarily as an inhibitor of the serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3-related protein), which plays a crucial role in the cellular response to DNA damage.

Target and Mode of Action

The primary target of this compound is the ATR kinase. By inhibiting ATR, this compound disrupts the DNA damage response pathway, leading to several cellular effects:

- Cell Cycle Arrest : Inhibition of ATR can lead to cell cycle arrest, preventing cells from progressing through the cell cycle in response to DNA damage.

- Impaired DNA Repair : The inhibition of ATR affects the repair mechanisms that are activated upon DNA damage, potentially leading to increased genomic instability.

- Induction of Apoptosis : Prolonged inhibition of ATR can trigger programmed cell death in cancer cells, making this compound a candidate for cancer therapies.

Interaction with Biomolecules

The compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation. The interaction with CDK2 involves binding to its active site, inhibiting its kinase activity, and preventing the phosphorylation of downstream targets.

Cellular Effects

Research indicates that this compound exhibits significant effects on various cell types:

- HeLa Cells : Studies have demonstrated that this compound induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.

- In Vitro Studies : The compound has shown potent anti-inflammatory effects by inhibiting COX enzymes, which are involved in inflammatory processes. For example, it demonstrated an IC50 value comparable to known anti-inflammatory drugs like celecoxib .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's ability to be absorbed and distributed effectively within biological systems impacts its bioavailability.

- Metabolism and Excretion : The metabolic pathways and excretion rates determine how long the compound remains active within the body.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the common synthetic routes for preparing 2-cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine, and how can its structure be validated? A:

- Synthesis : A typical route involves coupling pyrimidine derivatives with cyclopropylamine under palladium-catalyzed conditions. Alternatively, chloro-substituted pyrimidines (e.g., 6-chloropyrimidin-4-amine) can react with cyclopropane derivatives via nucleophilic substitution. Ammonia or amine sources are often used to introduce the amine group .

- Validation : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (part of the SHELX suite) is critical for unambiguous structural confirmation. SC-XRD data collection at 273 K with an R factor <0.05 ensures high precision. Complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) are used to verify purity and molecular weight .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers optimize the yield and selectivity of this compound synthesis? A:

- Catalytic Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling reactions. Adjust solvent polarity (e.g., DMF → toluene) to control reaction kinetics.

- Temperature Control : Lower temperatures (50–80°C) reduce side reactions in cyclopropane ring formation.

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) separates regioisomers. Monitor by TLC with UV detection .

Basic Pharmacological Screening

Q: What preliminary assays are used to evaluate the biological activity of this compound? A:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (Candida spp.).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Pharmacological Profiling

Q: How can researchers design analogs to improve target specificity and reduce off-target effects? A:

- Substituent Modification : Replace pyridin-4-yl with electron-deficient groups (e.g., trifluoromethyl) to enhance binding to hydrophobic kinase pockets.

- Molecular Docking : Use AutoDock Vina to predict interactions with ATP-binding sites. Prioritize analogs with ΔG < -8 kcal/mol.

- ADMET Prediction : Apply SwissADME to optimize logP (2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Basic Analytical Characterization

Q: Which analytical techniques are essential for routine quality control of this compound? A:

- HPLC : Use C18 columns (5 µm, 250 mm) with mobile phase (acetonitrile/water + 0.1% TFA). Retention time ~8.2 min at 254 nm.

- FT-IR : Confirm amine N-H stretch (3300–3500 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 62.6%, H: 5.8%, N: 24.3%) .

Advanced Structural Analysis

Q: How can researchers resolve crystallographic challenges like twinning or disorder in this compound? A:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use PART instructions to model disordered cyclopropyl groups.

- Validation : Check Rint (<5%) and GooF (0.9–1.1) metrics. Generate PLATON alerts for steric clashes .

Safety and Handling Protocols

Q: What precautions are necessary when handling this compound in the lab? A:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.

- Storage : Keep in amber vials at 4°C under inert gas (Ar/N₂) to prevent oxidation.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the pyrimidine ring influence bioactivity? A:

- Pyridinyl Position : 6-Pyridin-4-yl enhances π-π stacking with tyrosine kinases. Replacing it with morpholino (as in 2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine) reduces potency by 50% .

- Cyclopropyl Impact : The cyclopropyl group increases metabolic stability (t₁/₂ > 4 hrs in liver microsomes) but may sterically hinder binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.